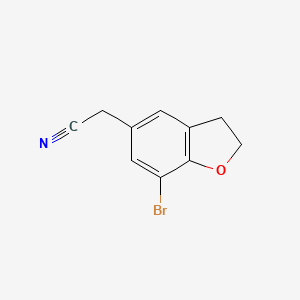![molecular formula C21H15Cl2N3O2 B2442444 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-78-0](/img/structure/B2442444.png)
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine and 4-chlorobenzylamine with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.
Starting Materials
2-chlorobenzylamine, 4-chlorobenzylamine, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, coupling agent
Reaction
Step 1: Dissolve 2-chlorobenzylamine and 4-chlorobenzylamine in a suitable solvent., Step 2: Add pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stir for a few hours., Step 3: Add a coupling agent to the reaction mixture and stir for a few more hours., Step 4: Purify the resulting intermediate by column chromatography., Step 5: Cyclize the intermediate by heating it in the presence of a suitable catalyst., Step 6: Purify the final product by recrystallization.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is overexpressed in many cancers and is involved in the regulation of cell growth and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Biochemische Und Physiologische Effekte
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several advantages and limitations for lab experiments. The compound is highly potent and selective for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, the compound is also highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further explore the therapeutic potential of the compound for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize the synthesis of the compound for higher yield and purity. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various cellular processes. Finally, the development of new analogs of the compound with improved properties and selectivity could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is involved in the regulation of cell growth and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)19-18(6-3-11-24-19)25(21(26)28)13-15-4-1-2-5-17(15)23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUDNLZTGVQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

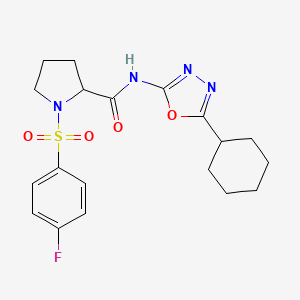
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)
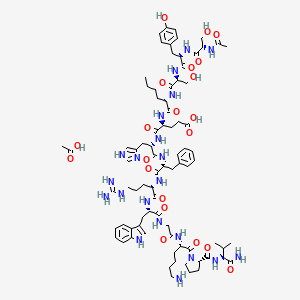
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
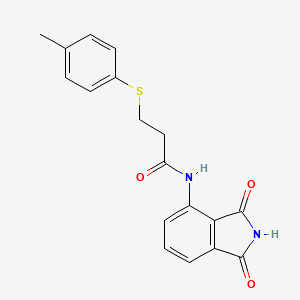
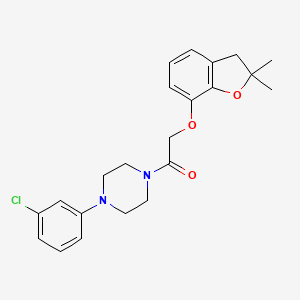
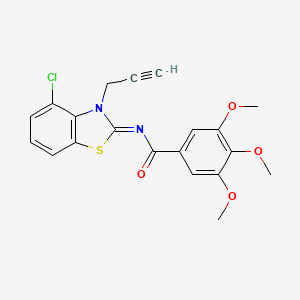
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)
![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)
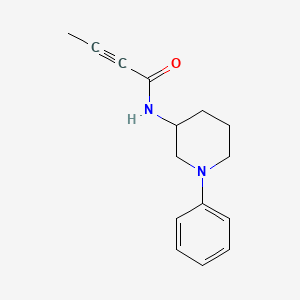
![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)
